molecular formula C18H19NO5 B2589295 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one CAS No. 1351584-78-5

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one

Cat. No.: B2589295
CAS No.: 1351584-78-5
M. Wt: 329.352
InChI Key: AZFWGILKMBYRTG-UHFFFAOYSA-N
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Description

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is a synthetic small molecule that serves as a versatile chemical scaffold and intermediate in medicinal chemistry and chemical biology research. This compound features a chromen-4-one (chromone) core, a privileged structure found in many biologically active natural products and synthetic analogs, fused with a 1,5-dioxa-9-azaspiro[5.5]undecane system, which is a ketal-containing spirocyclic amine. The chromone moiety is a known pharmacophore that can interact with a variety of enzymatic targets, and its derivatization at the 2-position is a common strategy to modulate bioactivity and physicochemical properties. The primary research value of this specific molecule lies in its use as a key building block for the synthesis of more complex compounds, particularly in the development of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras) [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2023.2195541]. Its structure allows for convenient linker attachment via the spirocyclic amine, connecting the chromone-based "warhead" that may bind to a protein of interest (POI) to an E3 ubiquitin ligase recruiting ligand, thereby facilitating the induced degradation of the target protein. Researchers utilize this compound to probe novel degradation pathways, investigate the function of proteins previously considered "undruggable," and develop new therapeutic strategies in areas like oncology and neurodegenerative diseases. Its application is strictly for advancing fundamental scientific knowledge and early-stage drug discovery efforts.

Properties

IUPAC Name

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-14-12-16(24-15-5-2-1-4-13(14)15)17(21)19-8-6-18(7-9-19)22-10-3-11-23-18/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFWGILKMBYRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The spirocyclic amine moiety can interact with enzymes and receptors, modulating their activity. The chromenone moiety is known to participate in redox reactions and can act as an antioxidant. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Substituents Biological Activity
Target Compound 1,5-Dioxa-9-azaspiro[5.5]undecane Chromen-4-one (coumarin) via carbonyl Potential σR modulation (inferred)
9-Benzyl-3-phenyl analog () Same Benzyl, phenyl Reduces binge eating (3–7 mg/kg)
8-Ethoxycarbonyl-10-hexyl analog () Same Ethoxycarbonyl, hexyl Synthetic intermediate
1-{1,5-dioxa-9-azaspiro...} () Same Methanesulfonylphenyl propanone High metabolic stability

Pharmacological and Biochemical Properties

Sigma Receptor Affinity

  • The spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is associated with high σR binding affinity. For instance, compound 4 () demonstrated exceptional σR binding but suffered from high intrinsic clearance in liver microsomes .
  • The target compound’s coumarin moiety may enhance CNS penetration compared to analogs like siramesine (σ2R-selective) or spipethiane (σ1R/σ2R dual antagonist) .

Metabolic Stability

  • Derivatives with bulky substituents (e.g., 1-{1,5-dioxa-9-azaspiro...}-3-(4-methanesulfonylphenyl)propan-1-one , ) exhibit improved metabolic stability due to reduced oxidative susceptibility . The target compound’s coumarin group may introduce stability challenges, necessitating formulation optimization.

Structure-Activity Relationship (SAR) Insights

  • Spirocyclic Rigidity : The 1,5-dioxa-9-azaspiro[5.5]undecane core enforces a fixed conformation, critical for σR binding .
  • Coumarin vs. Aryl Groups : Chromen-4-one may confer fluorescence for imaging applications, unlike phenyl or benzyl groups in analogs ().

Biological Activity

The compound 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is a member of a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Structural Overview

The compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms, which are critical for its biological activity. The general structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • IUPAC Name : 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one

Pharmacological Effects

Research indicates that compounds within the spirocyclic class exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Properties : Certain studies have highlighted the anti-inflammatory effects of related compounds, which may be beneficial in conditions such as arthritis and other inflammatory disorders.
  • CNS Activity : The spirocyclic framework has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 1,9-diazaspiro[5.5]undecane derivatives, including those similar to our compound. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .
  • Neuroprotective Effects :
    In a model of neurodegeneration, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of the MAPK signaling pathway, leading to enhanced cell survival .
  • Anti-inflammatory Activity :
    Another study reported that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for development as anti-inflammatory agents .

The biological activity of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is thought to involve:

  • Receptor Modulation : Interaction with specific receptors (e.g., nicotinic acetylcholine receptors) may mediate its effects on the central nervous system.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparative Analysis

Property2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-oneRelated Compounds
Antimicrobial ActivityEffective against E. coli and S. aureusSimilar efficacy in derivatives
Anti-inflammatory EffectsSignificant inhibition of cytokinesComparable results in studies
Neuroprotective PotentialProtects neuronal cells from oxidative stressSimilar protective mechanisms

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